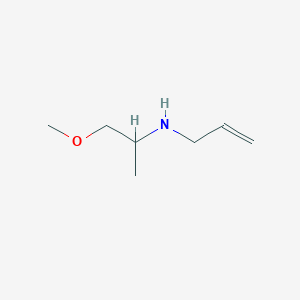

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

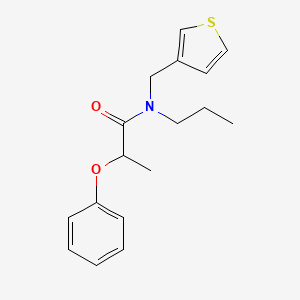

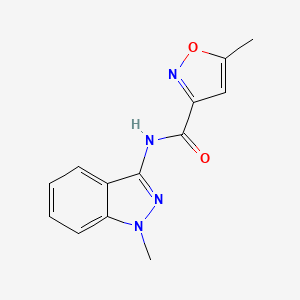

“(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine” is an organic compound with the molecular formula C7H16ClNO . It is also known as “this compound hydrochloride” and has a molecular weight of 165.66 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a prop-2-en-1-yl group attached to a methoxypropan-2-yl group via an amine linkage . The compound has a molecular weight of 165.66 .Applications De Recherche Scientifique

Catalytic Applications

Catalytic Amination of 1-Methoxy-2-Propanol

A study by (Bassili & Baiker, 1990) investigated the amination of 1-methoxy-2-propanol by ammonia using a nickel-on-silica catalyst. This process produced 2-amino-1-methoxypropane with high selectivity, offering insights into applications in catalytic amination.

Synthesis of Cobalt, Zinc, and Cadmium Complexes

Research by (Shin et al., 2016) focused on synthesizing mononuclear Co(II), Zn(II), and Cd(II) complexes using N,N′,N-bis((1H-pyrazol-1-yl)methyl)amines. These complexes played a role in polymerizing methyl methacrylate, demonstrating the potential in catalytic applications.

Kinetics of Dehydroamination of 1-Methoxypropan-2-ol

Another study by (Bassili & Baiker, 1991) described the kinetics of dehydroamination of 1-methoxypropan-2-ol over nickel-on-silica. This research contributes to understanding the catalytic process in amination reactions.

Enzymatic Applications

Optimization in Kinetic Resolution of Chiral Amines

(Olah et al., 2018) explored the use of 2-alkoxyacetates as acylating agents in the kinetic resolution of racemic amines. This study highlighted the potential of such compounds in enzymatic processes for producing chiral amines.

Synthesis of Beta-Lactam Antibiotics

(Woo, 1981) discussed the use of the 2-methoxypropan-2-yl group as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics, indicating its utility in pharmaceutical synthesis.

Biocatalytic Reductive Amination

A study by (Ducrot et al., 2021) explored biocatalytic reductive amination for synthesizing short chiral alkyl amines, demonstrating the relevance in producing pharmaceutical precursors.

Enzyme and Reaction Engineering in Biocatalysis

(Matcham et al., 1999) developed a biocatalytic process for producing (S)-methoxyisopropylamine, a chiral amine common in chloroacetamide herbicides. This showcases the application in agrochemical manufacturing.

Miscellaneous Applications

Polarographic Reduction Behaviour of Copper

Research by (Kumbhar et al., 1990) studied the complexation behaviour of 1-amino-3-methoxypropane with copper, highlighting its potential application in boiler water treatment.

Palladium(II) Complexes as Catalysts for Methoxycarbonylation

(Zulu et al., 2020) examined Palladium(II) complexes with various ligands, including 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine, for their efficacy in the methoxycarbonylation of olefins.

Safety and Hazards

Propriétés

IUPAC Name |

1-methoxy-N-prop-2-enylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-5-8-7(2)6-9-3/h4,7-8H,1,5-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEULDVMYKUXRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)